Uridine-5'-triphosphate disodium salt
Description
Uridine-5'-triphosphate disodium salt (UTP-Na₂) is a pyrimidine nucleotide critical in RNA biosynthesis, serving as a direct precursor during transcription . Structurally, it consists of a uridine base linked to a triphosphate group, with two sodium counterions stabilizing the molecule. Beyond its role in nucleic acid synthesis, UTP-Na₂ acts as an extracellular signaling molecule via P2Y receptors, particularly P2Y₂ and P2Y₄ subtypes, influencing processes such as vasodilation, mucus secretion, and cellular calcium mobilization . Its trisodium salt counterpart (UTP-Na₃) is also widely used, differing primarily in solubility and ion pairing .
Properties
IUPAC Name |
disodium;[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N2O15P3.2Na/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H,10,12,15)(H2,16,17,18);;/q;2*+1/p-2/t4-,6-,7-,8-;;/m1../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFXKPFPIFSFLOU-WFIJOQBCSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N2Na2O15P3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Phosphorylation of Uridine Monophosphate
The most common route to UTP-Na₂ involves the phosphorylation of uridine-5'-monophosphate (UMP). In a method adapted from a patent detailing dinucleotide synthesis, UMP is activated using carbonyldiimidazole (CDI) or diphenyl phosphochloridate (DPPC) in a polar aprotic solvent such as dimethylformamide (DMF) or trimethyl phosphate. The activated UMP intermediate is subsequently reacted with pyrophosphate (PPi) or pyrophosphoryl chloride (PCl₃O₃) to form the triphosphate moiety. For example:
-
Example 3A (Patent EP1012154) : Uridine-5'-triphosphate (UTP) is synthesized by reacting UMP with phosphorus oxychloride (POCl₃) in trimethyl phosphate at 0°C, followed by the addition of tributylammonium pyrophosphate. The reaction proceeds via a two-step mechanism: initial activation of UMP’s phosphate group, followed by nucleophilic attack by pyrophosphate.
Direct Phosphorylation of Uridine
An alternative approach bypasses UMP by directly phosphorylating uridine. This method, described in Example 5 of the same patent, employs phosphorus oxychloride and pyrophosphate in a one-pot reaction. The uridine is dissolved in a hydrophobic amine (e.g., triethylamine) to stabilize the intermediate, with pyrophosphate introduced to form the triphosphate chain. While this method reduces synthetic steps, it requires stringent temperature control (−10°C to 0°C) to prevent side reactions such as hydrolysis or over-phosphorylation.
Use of Activating Agents
A study from the Journal of Medicinal Chemistry highlights the role of activating agents in improving yield and selectivity. For instance, 1,8-bis(dimethylamino)naphthalene (Proton Sponge) is used to scavenge HCl generated during phosphorylation, preventing acid-catalyzed degradation of the nucleotide. The optimized procedure achieves a 75–85% yield of UTP by maintaining a pH-neutral environment and using excess pyrophosphate (4:1 molar ratio relative to UMP).
Purification and Isolation
Ion-Exchange Chromatography
Crude UTP mixtures are typically purified using anion-exchange chromatography. The tribasic nature of UTP allows for selective binding to diethylaminoethyl (DEAE) Sephadex resins. Elution with a linear gradient of triethylammonium bicarbonate (TEAB, 0.1–1.0 M) separates UTP from unreacted UMP, pyrophosphate, and byproducts. The trisodium salt form is often isolated initially, followed by ion exchange to replace Na⁺ with H⁺ and subsequent neutralization with NaOH to yield the disodium salt.
High-Performance Liquid Chromatography (HPLC)
Analytical and preparative HPLC are critical for assessing purity. A method described by MP Biomedicals uses a Zorbax SB-Aq column with a tetrabutylammonium phosphate (TBAP)-acetonitrile mobile phase (5 mM TBAP, pH 7.0). UTP-Na₂ elutes at ~7.9 minutes under these conditions, with UV detection at 254 nm confirming >98% purity.
Characterization and Quality Control
Spectroscopic Analysis
Mass Spectrometry
High-resolution mass spectrometry (HRMS) confirms the molecular formula C₉H₁₃N₂Na₂O₁₅P₃ (calculated m/z: 550.09 [M−H]⁻). Deviations >0.001 Da indicate impurities such as residual pyrophosphate or incompletely substituted sodium ions.
Solubility and Stability
UTP-Na₂ is highly soluble in water (>100 mg/mL) but degrades in acidic (pH < 4) or alkaline (pH > 9) conditions. Lyophilization in the presence of EDTA (0.1 mM) enhances stability, with <5% decomposition after 12 months at −20°C.
Industrial-Scale Production Considerations
Large-scale synthesis of UTP-Na₂ prioritizes cost-effectiveness and reproducibility. The UMP phosphorylation route is favored due to its high yield and compatibility with continuous-flow reactors. Critical parameters include:
-
Temperature Control : Maintaining 0–5°C during phosphorylation prevents exothermic side reactions.
-
Reagent Purity : Pyrophosphate must be ≥99% pure to avoid competing reactions with phosphate contaminants.
-
Regulatory Compliance : USP-NF guidelines require residual solvent levels (e.g., DMF) to be <880 ppm .
Chemical Reactions Analysis
Types of Reactions
Uridine-5’-triphosphate disodium salt undergoes various chemical reactions, including:
Phosphorylation: Conversion to cytidine triphosphate via cytidine triphosphate synthetase.
Hydrolysis: Breakdown into uridine-5’-diphosphate and inorganic phosphate.
Glycosylation: Formation of UDP-glucose and other UDP-sugars.
Common Reagents and Conditions
Common reagents used in these reactions include adenosine triphosphate, nucleoside diphosphate kinase, and various enzymes involved in nucleotide metabolism . The reactions typically occur under physiological conditions, with pH ranging from 7.0 to 8.0 and temperatures around 37°C .
Major Products
The major products formed from these reactions include cytidine triphosphate, uridine-5’-diphosphate, and various UDP-sugars such as UDP-glucose and UDP-galactose .
Scientific Research Applications
Role in RNA Synthesis
UTP is a fundamental substrate for RNA polymerases during transcription. It is essential for synthesizing RNA from DNA templates, making it vital in molecular biology and genetic engineering.
- RNA Polymerase Activity : UTP is used in in vitro transcription systems to produce RNA for various applications, including the generation of mRNA for therapeutic use and the synthesis of ribozymes and RNA probes .
Purinergic Signaling
UTP acts as a dual agonist for purinergic receptors, specifically P2Y2 and P2Y4 receptors, which are involved in numerous physiological processes.
- Cell Proliferation : Studies have shown that UTP promotes the proliferation of pancreatic cancer cells (PANC-1), indicating its potential role in cancer research . The effective concentration (EC50) for this stimulation was found to be approximately 13.1 µM .
- Vasoconstriction and Vasodilation : UTP has been demonstrated to induce vasoconstriction in isolated coronary arteries, as well as vasodilatory effects on skeletal muscle cells under diabetic conditions, suggesting its importance in cardiovascular research .
Neurological Applications
UTP has been implicated in neurobiology, particularly concerning nerve injury and repair mechanisms.
- Schwann Cell Migration : UTP promotes the migration of Schwann cells through the activation of matrix metalloproteinase-2. This process is crucial for nerve regeneration after injury, as Schwann cells play a key role in repairing damaged nerves .
- Astrocyte Activation : Research indicates that UTP may influence astrocyte behavior, which is significant for understanding neuroinflammatory responses and potential treatments for neurodegenerative diseases .
Immune Response Modulation
Recent studies have explored UTP's effects on immune responses.
- Leishmania Resistance : Intralesional treatment with UTP has been shown to enhance resistance to Leishmania infection by boosting Th1 immune responses and increasing reactive oxygen species production, highlighting its potential therapeutic role in infectious diseases .
Therapeutic Applications
UTP's unique properties make it a candidate for various therapeutic applications.
- Cystic Fibrosis Treatment : Combination therapies using nebulized amiloride hydrochloride and UTP have been investigated for treating cystic fibrosis. These studies focus on the interactions between drugs and their effectiveness when administered together .
- Potential Antidepressant Effects : The modulation of purinergic signaling by UTP could have implications in developing antidepressants, given its influence on neurotransmitter release and neuronal health .
Case Studies Overview
Mechanism of Action
Uridine-5’-triphosphate disodium salt exerts its effects primarily through its role as a substrate for RNA synthesis and its involvement in various metabolic pathways . It binds to P2Y receptors on cell surfaces, mediating responses such as enhanced antibody production and injury repair . The compound also participates in the synthesis of UDP-sugars, which are essential for glycosylation reactions .
Comparison with Similar Compounds
Triphosphate Nucleotides
Triphosphate nucleotides share a high-energy triphosphate backbone but differ in their nucleobases and receptor specificity.
Uridine Derivatives: Mono- and Diphosphates
Lower-phosphate uridine derivatives exhibit distinct biochemical properties:
- Key Differences: Energy Content: UTP’s triphosphate group enables high-energy transfer, unlike UMP/UDP .
Modified Uridine Triphosphates
Chemical modifications enhance stability or receptor selectivity:
Q & A
Basic Research Questions
Q. How to determine the purity and stability of Uridine-5'-triphosphate disodium salt in experimental setups?
- Methodology :
- Purity Assessment : Use high-performance liquid chromatography (HPLC) with UV detection (λ = 260–280 nm) to quantify nucleotide content and detect impurities. Ensure a purity threshold ≥98% for reliable experimental reproducibility .
- Stability Testing : Store lyophilized powder at −20°C in anhydrous conditions to prevent hydrolysis. For aqueous solutions, prepare fresh and use within 24 hours (pH 7.0–7.5, 4°C). Monitor degradation via spectrophotometric absorbance ratios (A260/A280 ≈ 2.0 for pure RNA nucleotides) .
- Moisture Control : Employ Karl Fischer titration to verify moisture content ≤0.2% in lyophilized samples, as excess water accelerates hydrolysis .
Q. What is the role of this compound in RNA biosynthesis, and how to validate its activity in in vitro transcription assays?
- Methodology :
- Biochemical Role : Acts as a direct RNA polymerase substrate, providing uridine monophosphate (UMP) for RNA chain elongation. It is critical in synthesizing mRNA, rRNA, and tRNA .
- Validation Protocol :
Enzyme Kinetics : Use radiolabeled [α-32P]-UTP to track incorporation into RNA strands via autoradiography.
Dose-Response : Vary UTP concentrations (0.1–10 mM) in transcription assays to confirm linear RNA yield increases.
Negative Controls : Omit UTP or substitute with non-hydrolysable analogs (e.g., UTPγS) to confirm dependence on active nucleotide pools .
Advanced Research Questions
Q. How to design experiments to investigate the agonistic effects of this compound on P2Y receptors, considering receptor subtype specificity?
- Methodology :
- Receptor Selectivity :
- Use HEK-293 cells transfected with human P2Y2, P2Y4, or P2Y6 receptors. Measure intracellular Ca²⁺ flux using Fura-2 AM fluorescence (λex = 340/380 nm, λem = 510 nm). UTP preferentially activates P2Y2/P2Y4 (EC50 = 0.1–1 µM), while UDP is selective for P2Y6 (EC50 = 300 nM) .
- Validate specificity with antagonists: Suramin (broad P2Y inhibitor, 10–100 µM) or MRS2578 (P2Y6-specific, 1 µM) .
- Data Interpretation : Compare dose-response curves across receptor subtypes. For P2Y6, ensure UDP contamination is ≤0.1% in UTP batches to avoid false signals .
Q. What methodologies are recommended to resolve contradictions in reported EC50 values of this compound across different P2Y receptor studies?
- Methodology :
- Buffer Optimization : Test assay buffers with/without divalent cations (Mg²⁺, Ca²⁺), as chelators (e.g., EDTA) can alter receptor-ligand binding kinetics .
- Receptor Expression Levels : Quantify receptor density via qPCR or Western blot. Overexpression may artificially lower EC50 values due to signal amplification .
- Nucleotide Stability : Pre-incubate UTP with apyrase (1 U/mL) to confirm absence of degradation to UDP, which activates P2Y6 .
- Inter-laboratory Calibration : Use standardized reference agonists (e.g., ATP for P2Y2, UDP for P2Y6) to normalize EC50 calculations .
Data Contradiction Analysis
Q. How to troubleshoot discrepancies in this compound’s efficacy in enzyme-coupled assays versus cell-based systems?
- Methodology :
- Enzyme Assay Variables :
- Cofactor Requirements : Verify Mg²⁺ concentrations (2–5 mM) for kinases (e.g., UDP-glucose pyrophosphorylase) and adjust pH to 7.5–8.0 .
- Substrate Competition : Test for interference from endogenous nucleotides (e.g., ATP, GTP) using knockout cell lines or nucleotide-depleted media .
- Cell Permeability : Use electroporation or lipofection to enhance UTP delivery in intact cells, as polar nucleotides poorly cross membranes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
